molecular formula C8H4ClF2NO3S B2552802 5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride CAS No. 1341453-26-6

5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride

Cat. No. B2552802
CAS RN: 1341453-26-6
M. Wt: 267.63
InChI Key: NRNMCVZQGSLMFL-UHFFFAOYSA-N
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Description

The compound "5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride" is a chemical entity that can be inferred to possess a benzene ring substituted with a cyano group, a difluoromethoxy group, and a sulfonyl chloride group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be useful in understanding the chemistry of similar sulfonyl chloride compounds.

Synthesis Analysis

The synthesis of related aromatic sulfonyl chlorides has been demonstrated using a copper-catalyzed cascade cyclization method, which is a step-economical approach that utilizes a low-cost and abundant Cu catalyst . Although the specific synthesis of "5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride" is not detailed, the principles of regioselective tosylation and controlled temperature conditions are relevant, as seen in the synthesis of a genotoxic impurity in Escitalopram Oxalate .

Molecular Structure Analysis

The molecular structure of "5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride" would likely exhibit characteristics influenced by the electron-withdrawing effects of the cyano and sulfonyl chloride groups, as well as the electron-donating effect of the difluoromethoxy group. These effects can impact the reactivity and stability of the molecule. The structure of related compounds, such as oxadiazoles, has been established through various methods including oxidation and reduction .

Chemical Reactions Analysis

The reactivity of sulfonyl chlorides typically involves their use as electrophiles in substitution reactions. The presence of the cyano and difluoromethoxy groups in "5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride" would influence its reactivity in such reactions. For instance, the synthesis of benzo[j]phenanthridin-6(5H)-ones involves the reaction of aromatic sulfonyl chlorides with 1,7-enynes , suggesting that the compound may also participate in similar cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride" would be determined by its functional groups. The sulfonyl chloride group is known for its reactivity towards nucleophiles, while the cyano group contributes to the compound's polarity. The difluoromethoxy group could affect the boiling point and solubility of the compound. The fluorescence properties of related α,α′-Bis(substituted-benzylidene)cycloalkanones have been studied, indicating that substituents on the benzene ring can influence optical properties . This suggests that the compound may also exhibit specific fluorescence characteristics.

Scientific Research Applications

Versatile Protecting and Activating Group for Amine Synthesis

The use of sulfonyl chloride derivatives, such as 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, demonstrates the versatility of sulfonyl chlorides in organic synthesis. Dios chloride serves as a sulfonating agent for amines, facilitating the easy sulfonation of primary and secondary amines with excellent yields. This application showcases the potential of sulfonyl chlorides, including 5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride, as activating agents in the synthesis of amines, offering stability under basic and reductive conditions and ease of removal under specific conditions (Sakamoto et al., 2006).

Synthesis and Characterization of Polyfluoroalkoxysulfonyl Compounds

The reaction of sulfonyl chlorides with polyfluoro alcohols leads to the formation of polyfluoroalkoxysulfonyl benzenes, which can further undergo tetramerization to form phthalocyanines. This process illustrates the application of sulfonyl chlorides in the synthesis of materials with specific electronic properties, influenced by solvent and substituent effects. The resulting compounds, such as phthalocyanines, have applications in dye and pigment synthesis, highlighting the role of sulfonyl chlorides in the development of functional materials (Kondratenko et al., 1999).

Catalysis and Organic Transformations

Sulfonyl chlorides are utilized in catalytic processes, such as the palladium-catalyzed ortho-sulfonylation of aryl compounds. This application demonstrates the utility of sulfonyl chlorides in directed sulfonylation, allowing for selective functionalization of organic molecules. Such transformations are crucial in the synthesis of ortho-sulfonylated phenols, which have further applications in organic synthesis and material science (Xu et al., 2015).

Electrophilic Aromatic Substitution

Polyfluorinated alcohols catalyze electrophilic chlorination of arenes without a metal catalyst, showcasing an application of sulfonyl chlorides in facilitating electrophilic aromatic substitutions. This methodology offers a metal-free approach to chlorination, highlighting the potential of sulfonyl chlorides in organic synthesis and the development of 'green' chemical processes (Ben-Daniel et al., 2003).

Water Treatment Technologies

In the field of environmental science, sulfonyl chloride derivatives have been used to synthesize novel sulfonated thin-film composite nanofiltration membranes. These membranes show improved water flux and dye rejection capabilities, underlining the importance of sulfonyl chlorides in the development of advanced materials for water purification and treatment technologies (Liu et al., 2012).

properties

IUPAC Name

5-cyano-2-(difluoromethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NO3S/c9-16(13,14)7-3-5(4-12)1-2-6(7)15-8(10)11/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNMCVZQGSLMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride

CAS RN

1341453-26-6
Record name 5-cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride
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